(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
説明
The compound “(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide” belongs to the class of pyrazole-3-carbohydrazide derivatives, characterized by a hydrazide-linked benzylidene moiety and a furan-substituted pyrazole core. Its structure consists of:
- Hydrazide linker: Connects the pyrazole to the benzylidene group.
- Benzylidene moiety: Substituted with an ethoxy group at the ortho position (2-ethoxy), influencing solubility and steric interactions.
特性
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-23-15-7-4-3-6-12(15)11-18-21-17(22)14-10-13(19-20-14)16-8-5-9-24-16/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGNTNAQXVPPF-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structure
The synthesis of (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-ethoxybenzaldehyde with furan-2-carbohydrazide in the presence of appropriate catalysts. The compound's structure features a pyrazole ring fused with a furan moiety, which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | EGFR inhibition |
| Compound B | HeLa | 15 | Apoptosis induction |
| (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide | A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Studies suggest that (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide exhibits significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : It can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : By interfering with cell cycle progression, the compound prevents cancer cells from dividing and proliferating.
Case Studies
In a recent study involving various pyrazole derivatives, it was found that compounds structurally similar to (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide showed promising results in inhibiting tumor growth in vivo models. For instance, a derivative demonstrated a significant reduction in tumor size in mice models bearing xenografts of human cancer cells.
類似化合物との比較
Comparison with Similar Compounds
Pyrazole-3-carbohydrazide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:
Structural and Electronic Modifications
Pharmacological Activities
- Anticancer Activity : The tert-butyl and chlorophenyl derivative (CID 6862332, ) showed potent growth inhibition in A549 lung cancer cells (IC₅₀ = 8.2 µM) via apoptosis induction.
- Anti-Inflammatory Activity : 5-Phenyl-3-(furan-2-yl) analogs demonstrated IC₅₀ values ~419 µg/mL in protein denaturation assays, comparable to diclofenac .
- Antidiabetic Potential: Compounds with dichlorobenzylidene groups (e.g., Y18 in ) exhibited α-glucosidase inhibition, though furan derivatives remain understudied in this context.
Physicochemical and Computational Insights
- Solubility and Solvation : E-MBPC and E-MABPC showed lower solvation energies (−15.2 kcal/mol and −17.8 kcal/mol, respectively) compared to dichloro derivatives (−12.4 kcal/mol), attributed to polar substituents enhancing aqueous interaction .
- Conformational Dynamics : Furan-containing derivatives (e.g., ) exist in synperiplanar (spE) or antiperiplanar (apE) conformations, influencing binding to biological targets like enzymes or receptors.
- DFT Studies : The HOMO-LUMO gap of E-DPPC (4.32 eV) indicates higher stability than methoxy analogs (4.12 eV), correlating with chlorine’s electron-withdrawing effects .
Key Research Findings and Trends
Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility but may reduce membrane permeability. Halogens (Cl, F) enhance electrophilicity and target binding but increase molecular weight and toxicity risks .
Furan Advantages : The furan-2-yl group’s planar structure facilitates interactions with aromatic residues in proteins, as seen in molecular docking studies of anti-inflammatory agents .
Synthetic Challenges : Steric hindrance from ortho-substituted benzylidenes (e.g., 2-ethoxy) may complicate crystallization, necessitating advanced techniques like SHELXL refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
